2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex heterocyclic compound that integrates multiple functional groups, including a thiadiazole ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: This step often involves the cyclization of a hydrazine derivative with a carbon disulfide source under basic conditions to form the 1,3,4-thiadiazole ring.
Quinazolinone Formation: The quinazolinone moiety can be synthesized by reacting anthranilic acid derivatives with formamide or similar reagents.
Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with altered functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone moiety, potentially yielding dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, disrupting cellular processes. For instance, its quinazolinone moiety can interact with DNA or proteins, leading to antiproliferative effects in cancer cells. The thiadiazole ring may contribute to its antimicrobial activity by interfering with microbial cell wall synthesis or function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-[(4-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
Compared to similar compounds, 2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to the presence of both chloro and methyl groups on the phenoxy moiety. This unique substitution pattern can enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H12ClN3O2S |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10-8-11(6-7-13(10)18)23-9-15-20-21-16(22)12-4-2-3-5-14(12)19-17(21)24-15/h2-8H,9H2,1H3 |
InChI Key |
WIILZHUCDBCWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl |
Origin of Product |
United States |
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